2-bromo-7,7-dimethyl-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one
Description
2-Bromo-7,7-dimethyl-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one is a brominated thienoazepinone derivative characterized by a fused thiophene-azepinone core, with a bromine substituent at position 2 and two methyl groups at position 6. Its CAS number, 1078150-17-0, confirms its identity as a distinct entity in chemical databases .
Properties
CAS No. |
2732246-51-2 |
|---|---|
Molecular Formula |
C10H12BrNOS |
Molecular Weight |
274.18 g/mol |
IUPAC Name |
2-bromo-7,7-dimethyl-6,8-dihydro-5H-thieno[3,2-c]azepin-4-one |
InChI |
InChI=1S/C10H12BrNOS/c1-10(2)4-7-6(3-8(11)14-7)9(13)12-5-10/h3H,4-5H2,1-2H3,(H,12,13) |
InChI Key |
BWESCBPLTXTHEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=C(S2)Br)C(=O)NC1)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Core Cyclization Strategies
The thieno[3,2-c]azepin-4-one scaffold is typically assembled via intramolecular cyclization. A seminal approach from Gronowitz et al. involves condensing 2-(2-thienyl)ethylamine with formaldehyde to form a formimine intermediate, which undergoes acid-catalyzed cyclization. For the target compound, this method is modified to incorporate dimethyl groups at the 7-position:
-
Formimine Formation :
Reacting 2-(2-thienyl)ethylamine with formaldehyde in tetrahydrofuran (THF) yields the formimine intermediate. Methane sulfonic acid in THF facilitates cyclization over 6 hours, producing 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. -
Dimethylation :
Introducing dimethyl groups at the 7-position requires alkylation. Using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH) selectively functionalizes the azepine nitrogen.
Bromination Techniques
Electrophilic bromination is critical for introducing the 2-bromo substituent. Direct bromination of the thiophene ring using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0°C achieves regioselectivity at the 2-position. Alternatively, pre-functionalized bromothiophene precursors streamline synthesis:
-
Example : Coupling 3-bromothiophene with a β-keto ester via Friedel-Crafts acylation, followed by cyclization, yields the brominated azepinone core.
Stepwise Synthesis and Optimization
Route 1: Cyclization-First Approach
Step 1: Formimine Intermediate Synthesis
A solution of 2-(2-thienyl)ethylamine (1.0 equiv) and formaldehyde (1.2 equiv) in THF is refluxed for 3 hours. The formimine intermediate precipitates upon cooling (90–95% yield).
Step 2: Acid-Catalyzed Cyclization
The formimine is treated with methane sulfonic acid in THF for 6 hours at room temperature. Basification with NaOH and extraction with methylene chloride yields 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (80–90% yield).
Step 3: Dimethylation
The azepine is alkylated with methyl iodide (2.2 equiv) in THF using NaH as a base. Stirring at 80°C for 12 hours affords 7,7-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]azepin-4-one (70–75% yield).
Step 4: Bromination
NBS (1.1 equiv) in DCM at 0°C selectively brominates the thiophene ring, yielding the target compound (65–70% yield).
Route 2: Bromothiophene Precursor Method
Step 1: Bromothiophene Synthesis
3-Bromothiophene is acylated with methyl acetoacetate via Friedel-Crafts acylation using AlCl₃. The resulting β-keto ester is isolated in 85% yield.
Step 2: Ring-Closing to Azepinone
The β-keto ester undergoes cyclization with ammonium acetate in acetic acid, forming the thienoazepinone core. Subsequent dimethylation with dimethyl sulfate completes the structure (60% overall yield).
Reaction Condition Optimization
Solvent and Temperature Effects
Catalytic Enhancements
-
Acid Catalysts : Methane sulfonic acid increases cyclization rates compared to HCl or H₂SO₄, reducing reaction time from 24 to 6 hours.
-
Microwave Assistance : Microwave irradiation (150°C, 2 hours) accelerates heterocycle formation, improving yields by 15–20% in model reactions.
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparisons
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Cyclization-First | 65 | 98 | THF, CH₃SO₃H, 6 h |
| Bromothiophene Route | 60 | 95 | AlCl₃, NH₄OAc, 12 h |
| Microwave-Assisted | 80 | 99 | 150°C, 2 h |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the thienoazepine core to more oxidized derivatives.
Reduction: : Reducing the bromine atom to form a corresponding hydrocarbon.
Substitution: : Replacing the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of 2-bromo-7,7-dimethyl-4H,5H,6H,7H,8H-thieno[3,2-c]azepine.
Substitution: : Formation of various substituted thienoazepines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antifungal Activity
Recent studies have investigated the antifungal properties of compounds similar to 2-bromo-7,7-dimethyl-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one. For instance, derivatives of this compound have shown promising results against Candida albicans, a common fungal pathogen. The minimum inhibitory concentration (MIC) was determined through in vitro assays, demonstrating that certain modifications to the structure enhance antifungal efficacy .
1.2 Antitubercular Properties
The compound has also been explored for its potential antitubercular activity. Research indicates that structural analogs exhibit significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These findings suggest that this compound could serve as a lead compound for developing new antitubercular agents .
Biological Research Applications
2.1 Molecular Docking Studies
Molecular docking studies have been conducted to predict the interactions between this compound and various biological targets. These studies help in understanding the binding affinities and modes of action of the compound at the molecular level. Such insights are crucial for optimizing the drug design process and enhancing therapeutic efficacy .
2.2 In Silico Predictions
In silico methods have been employed to predict the pharmacokinetic properties of this compound. These predictions include absorption, distribution, metabolism, and excretion (ADME) profiles which are essential for assessing the viability of the compound as a drug candidate .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism by which 2-bromo-7,7-dimethyl-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues in the Thienoazepinone Family
(a) 2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one (Compound 41)
- Structure: Shares the thieno[3,2-c]pyridinone core with bromine at position 2 but lacks the 7,7-dimethyl substitution.
- Synthesis: Produced via bromination of 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one using N-bromosuccinimide (NBS) .
(b) 5-Trityl-5,6,7,7a-tetrahydrothieno-[3,2-c]pyridin-2(4H)-one (TTTP)
- Structure: Features a trityl (triphenylmethyl) group at position 5 and a partially saturated thienoazepinone ring.
- Function: Studied as a novel antioxidant, demonstrating radical quenching via hydrogen atom transfer (HAT) mechanisms .
- Key Differences : The trityl group enhances steric hindrance and lipophilicity, contrasting with the bromine and dimethyl groups in the target compound.
(c) 4,6,7,8-Tetrahydro-thieno[3,2-b]azepin-5-one (CAS 4751-61-5)
- Structure: Thieno[3,2-b]azepinone core with a different ring fusion ([3,2-b] vs. [3,2-c]), altering electronic properties.
- Availability : Commercially marketed as a building block for drug discovery .
- Key Differences : The [3,2-b] fusion shifts substituent positions, affecting binding interactions in biological systems.
Functional Analogues in Heterocyclic Chemistry
(a) 7-Iminothieno[3,2-c]pyridine-4,6(5H,7H)-diones
- Structure: Oxidized derivatives of aminothienopyridinones with an imino group at position 7.
- Activity: Potent PTP4A3 phosphatase inhibitors (IC₅₀ values in nanomolar range) .
- Key Differences: The imino and dione groups introduce hydrogen-bonding motifs absent in the brominated dimethyl compound.
(b) 2-Phenylthieno[3,2-c]pyridin-4(5H)-one (Compound 42)
Biological Activity
2-Bromo-7,7-dimethyl-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the thienoazepine class of heterocycles. Its structure includes a thieno ring fused to an azepine moiety, which is significant for its biological activity.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit antiproliferative properties. For instance, studies have shown that structurally related compounds induce apoptosis in cancer cell lines such as Colo320. The mechanism often involves the disruption of cellular signaling pathways leading to programmed cell death .
Dopamine Receptor Interaction
The compound may also interact with dopamine receptors. Previous studies on related thienoazepine derivatives suggest they can act as antagonists for dopamine D1 and D5 receptors. This interaction is crucial for potential applications in treating neuropsychiatric disorders such as schizophrenia and addiction .
Neuroprotective Effects
Neuroprotective properties have been attributed to similar compounds in the thienoazepine family. These effects are typically mediated through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways and caspase activation.
- Dopaminergic Modulation : It alters dopaminergic signaling by acting on D1/D5 receptors.
- Oxidative Stress Reduction : It exhibits antioxidant properties that help mitigate cellular damage.
Study on Anticancer Activity
A study demonstrated that a derivative of the thienoazepine class significantly inhibited the growth of various cancer cell lines. The results indicated a dose-dependent response with IC50 values in the low micromolar range .
Research on Neuropsychiatric Disorders
In vivo experiments with animal models have shown that compounds similar to this compound can reduce symptoms associated with anxiety and depression by modulating dopamine levels in the brain .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are recommended for preparing 2-bromo-7,7-dimethyl-thienoazepin-4-one?
Methodological Answer:
Synthesis typically involves multi-step routes starting from functionalized thiophene or azepine precursors. Key steps include:
- Bromination : Introducing bromine at the 2-position via electrophilic substitution (e.g., using NBS or Br₂ in a controlled environment) .
- Cyclization : Forming the azepine ring through intramolecular amidation or ketone formation under acidic or basic conditions.
- Dimethyl Group Installation : Alkylation of the azepine nitrogen or adjacent carbons using methylating agents like methyl iodide .
- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amines during synthesis, as seen in analogous compounds .
Validation : Confirm intermediates via LC-MS and monitor reaction progress using TLC with UV-active spots.
Basic: How can the purity and structural integrity of this compound be confirmed?
Methodological Answer:
- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity (>95%) .
- Spectroscopy :
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and ring conformation, as demonstrated for related thienoazepinones .
Advanced: What functionalization strategies exist for modifying the thienoazepinone core?
Methodological Answer:
- Electrophilic Aromatic Substitution : Bromine at the 2-position directs further substitutions (e.g., nitration at the 5-position) .
- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups at the bromine site .
- Reductive Amination : Convert the ketone to an amine for derivatization (e.g., using NaBH₃CN and ammonium acetate) .
- Oxidation/Reduction : Modify the azepine ring saturation (e.g., LiAlH₄ reduction of the ketone to a secondary alcohol) .
Challenges : Steric hindrance from dimethyl groups may limit reactivity at certain positions. Optimize solvent polarity (e.g., DMF for polar intermediates) .
Advanced: How can contradictions in reported biological activities of thienoazepinones be resolved?
Methodological Answer:
- Assay Standardization : Compare DPPH radical scavenging (e.g., IC₅₀ values under identical pH/temperature conditions) vs. antimicrobial testing (e.g., MIC against S. aureus in Mueller-Hinton broth) .
- Structural-Activity Analysis : Use computational tools (e.g., molecular docking) to identify key interactions; e.g., the bromine atom’s role in enhancing electrophilicity for radical quenching .
- Metabolic Stability : Assess compound degradation in serum (e.g., half-life in rat plasma) to differentiate intrinsic activity from artifact .
Advanced: What computational approaches are suitable for modeling this compound’s interactions?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to targets like DYRK2 kinase, leveraging the bromine’s halogen bonding potential .
- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity at the azepinone carbonyl .
- MD Simulations : Simulate solvation effects in water/DMSO to assess conformational stability of the dimethyl-substituted ring .
Validation : Cross-validate docking results with experimental IC₅₀ data from enzyme inhibition assays .
Basic: What are the key spectroscopic identifiers for this compound?
Methodological Answer:
- IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch) .
- ¹H NMR :
- UV-Vis : λₘₐₐ ~275 nm (π→π* transition of the thiophene ring) .
Advanced: How do the dimethyl groups influence the compound’s physicochemical properties?
Methodological Answer:
- Conformational Rigidity : X-ray data show the dimethyl groups enforce a chair-like azepine ring, reducing ring puckering (Cremer-Pople parameters: θ ~30°) .
- Solubility : LogP ~2.5 (predicted via ChemAxon), indicating moderate lipophilicity suitable for CNS penetration .
- Metabolic Stability : Methyl groups hinder CYP450 oxidation, as shown in microsomal stability assays for analogs .
Advanced: What are the synthetic bottlenecks in scaling up this compound?
Methodological Answer:
- Low Yields in Cyclization : Optimize temperature (80–100°C) and catalyst (e.g., p-TsOH) for intramolecular ketone formation .
- Purification Challenges : Use preparative HPLC with a gradient elution (acetonitrile/0.1% TFA) to separate diastereomers .
- Bromine Handling : Implement flow chemistry to safely manage Br₂ or NBS in large-scale reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
